molecular formula C21H22N2O2S B11355328 2-(2,3-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

2-(2,3-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B11355328
M. Wt: 366.5 g/mol
InChI Key: JDISXVKOJVNIOF-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylphenoxy group, a phenylthiazolyl group, and an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the 2,3-dimethylphenoxy group: This can be achieved through the reaction of 2,3-dimethylphenol with an appropriate halogenating agent.

    Synthesis of the phenylthiazolyl group: This involves the cyclization of a thioamide with a phenyl-substituted nitrile.

    Coupling of the two moieties: The final step involves the coupling of the 2,3-dimethylphenoxy group with the phenylthiazolyl group through an acetamide linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylthiazolyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide linkage can be reduced to form amines.

    Substitution: The dimethylphenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the dimethylphenoxy group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The phenylthiazolyl group may interact with enzyme active sites or receptor binding sites, while the dimethylphenoxy group can enhance binding affinity through hydrophobic interactions. The acetamide linkage provides stability and specificity to the compound’s overall structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C21H22N2O2S/c1-15-7-6-10-19(16(15)2)25-13-20(24)22-12-11-18-14-26-21(23-18)17-8-4-3-5-9-17/h3-10,14H,11-13H2,1-2H3,(H,22,24)

InChI Key

JDISXVKOJVNIOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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